molecular formula C9H6N2O4 B1418205 3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol CAS No. 931358-03-1

3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol

Cat. No.: B1418205
CAS No.: 931358-03-1
M. Wt: 206.15 g/mol
InChI Key: PXMVKXFNQDDMAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol is a chemical compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates the 1,3-benzodioxole pharmacophore, a moiety well-documented in scientific literature for its diverse biological activities . Researchers are investigating this compound primarily within the context of developing therapeutic agents for complex diseases. Studies on related benzodioxole derivatives have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them valuable tools for research in neurodegenerative conditions such as Alzheimer's disease . Furthermore, the 1,3-benzodioxole core is associated with antitumor properties, and compounds containing it are being explored in oncology research for their cytotoxic effects . The 1,2,4-oxadiazol-5-ol ring in its structure is a privileged scaffold in medicinal chemistry, often associated with various biological targets and enhanced metabolic stability. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions and in compliance with all local and national regulatory standards.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-9-10-8(11-15-9)5-1-2-6-7(3-5)14-4-13-6/h1-3H,4H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMVKXFNQDDMAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-benzodioxole with nitrile oxides, which can be generated in situ from the corresponding nitro compounds using reducing agents like zinc dust in the presence of acetic acid . The reaction is usually carried out under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. For instance, the acylation of 1,3-benzodioxole can be performed using a recyclable heterogeneous catalyst in a continuous flow reactor, achieving high conversion rates and selectivity . This method not only improves the yield but also reduces waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using hydride donors such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxole ring, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol have been tested against various bacterial strains and fungi. Studies show promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties
Several studies highlight the potential anticancer effects of oxadiazole derivatives. The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation . Case studies have reported its effectiveness against breast cancer and leukemia cell lines.

Neuroprotective Effects
Recent investigations suggest that this compound may possess neuroprotective properties. It has been studied for its ability to mitigate oxidative stress and inflammation in neuronal cells, indicating potential applications in treating neurodegenerative diseases like Alzheimer's .

Material Science Applications

Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored to enhance thermal stability and mechanical properties. Research shows that adding this compound improves the thermal degradation temperature of polymers used in electronic applications .

Fluorescent Materials
Due to its unique structural features, this compound has been investigated as a fluorescent probe in material science. Its ability to emit light upon excitation makes it suitable for applications in organic light-emitting diodes (OLEDs) and sensors .

Agricultural Applications

Pesticide Development
The oxadiazole structure is known for its efficacy as a pesticide. Compounds derived from this compound have shown potential as effective fungicides and insecticides. Field trials demonstrate their effectiveness in controlling crop diseases while minimizing environmental impact .

Case Studies

StudyFocusFindings
AntimicrobialEffective against E. coli and S. aureus
AnticancerInduces apoptosis in breast cancer cells
NeuroprotectionReduces oxidative stress in neuronal cells
Polymer ChemistryEnhances thermal stability of polymers
Fluorescent ProbesSuitable for OLED applications

Mechanism of Action

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Compounds
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol)
3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol 1,2,4-oxadiazole - 1,3-Benzodioxol-5-yl (C₆H₅O₂) at position 3
- OH at position 5
C₉H₅N₃O₄ 207.16
3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol 1,2,4-oxadiazole - 4-Fluorophenyl (C₆H₄F) at position 3
- OH at position 5
C₈H₅FN₂O₂ 180.14
2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole 1,3,4-oxadiazole - 1,3-Benzodioxol-5-yl at position 2
- Sulfanyl group at position 5
C₁₇H₁₃FN₂O₄S 360.36
Ethyl 5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxylate 1,3,4-oxadiazole - 1,3-Benzodioxol-5-yl at position 5
- Ethyl carboxylate at position 2
C₁₂H₁₀N₂O₅ 262.22

Key Observations :

  • The hydroxyl group in this compound enhances polarity compared to non-hydroxylated analogs like ethyl carboxylate derivatives .

Physicochemical Properties

  • Stability : Oxadiazoles with electron-withdrawing groups (e.g., fluorophenyl ) exhibit higher thermal stability than benzodioxol derivatives due to reduced electron density.

Biological Activity

The compound 3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol is a derivative of the oxadiazole family, which has garnered interest due to its potential biological activities. Oxadiazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C10H7N3O4C_{10}H_{7}N_{3}O_{4}. The structure features a benzodioxole moiety linked to an oxadiazole ring, which contributes to its biological properties.

Structural Information

PropertyValue
Molecular FormulaC10H7N3O4
SMILESC1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC4=CC=CC=C4
InChIInChI=1S/C10H7N3O4/c1-2-4-11(5-3-1)16-15-18-17-14(21-15)10-6-7-12-13(8-10)20-9-19-12/h1-8H

Biological Activity Overview

Research indicates that compounds containing the benzodioxole and oxadiazole structures exhibit significant biological activities. The following subsections detail specific findings related to the biological activity of this compound.

Antimicrobial Activity

Studies have shown that derivatives of benzodioxole possess antimicrobial properties. For instance:

  • Antifungal Activity : A study evaluated various compounds against Candida albicans, a common fungal pathogen. The results indicated that certain oxadiazole derivatives exhibited potent antifungal activity when tested in vitro at concentrations as low as 12.5 µM .
  • Antibacterial Activity : Compounds similar to 3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol have demonstrated effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .

Case Studies

A notable case study involved the synthesis and evaluation of several benzodioxole derivatives for their schistosomicidal activity against Schistosoma mansoni. Results indicated that these compounds could induce significant morphological changes in adult worms, suggesting potential for therapeutic applications in treating schistosomiasis .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many oxadiazole derivatives inhibit key enzymes involved in metabolic pathways in pathogens.
  • Membrane Disruption : These compounds may disrupt cellular membranes due to their lipophilic nature, leading to cell death.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclization reactions using precursors like 1,3-benzodioxol-5-carboxylic acid derivatives and hydroxylamine. For example, refluxing with acetonitrile and potassium carbonate (as in analogous oxadiazole syntheses) is a common approach . Key parameters include:

  • Temperature : Prolonged reflux (~10 hours) ensures complete cyclization.
  • Solvent : Polar aprotic solvents (e.g., acetonitrile) favor nucleophilic substitution.
  • Purification : Recrystallization from ethyl acetate or ethanol yields high-purity crystals suitable for X-ray diffraction .
    • Data Table :
PrecursorSolventTime (h)Yield (%)Purity (%)
1,3-Benzodioxol-5-carboxamideAcetonitrile1065–75≥95
Hydroxylamine derivativeEthanol1255–6090

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodology :

  • X-ray crystallography : Resolves bond lengths (e.g., C–N = 1.31–1.35 Å in oxadiazole rings) and dihedral angles (e.g., 80.2° between aromatic and heterocyclic planes) .
  • NMR : 1^1H NMR detects protons on the benzodioxole ring (δ 6.8–7.2 ppm) and oxadiazole protons (δ 8.3–8.5 ppm).
  • IR : Confirms the presence of O–H (3200–3400 cm1^{-1}) and C=N (1600–1650 cm1^{-1}) groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

  • Methodology : Discrepancies in dihedral angles or hydrogen bonding (e.g., C–H⋯N vs. N–H⋯O interactions) may arise from solvent effects or polymorphism. Strategies include:

  • Multi-solvent recrystallization : Test solvents like DMSO, THF, and chloroform to isolate polymorphs.
  • DFT calculations : Compare experimental bond angles with theoretical models (e.g., B3LYP/6-31G*) to validate deviations ≤0.05 Å .
    • Example : In related oxadiazoles, weak C–H⋯N hydrogen bonds (2.8–3.0 Å) were misinterpreted as covalent interactions until DFT analysis confirmed their non-bonded nature .

Q. What strategies optimize the compound’s stability under varying pH conditions for pharmacological assays?

  • Methodology :

  • pH-dependent stability studies : Use UV-Vis spectroscopy to monitor degradation at pH 2–12.
  • Protecting groups : Introduce acetyl or tert-butyl groups to the oxadiazole hydroxyl to prevent hydrolysis.
  • Data Table :
pHHalf-life (h)Degradation Product
248Oxadiazole ring-opened acid
7120Stable
1224Benzodioxole-quinone

Q. How do computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.
  • Frontier Orbital Analysis : HOMO-LUMO gaps (ΔE ~4.5 eV) indicate susceptibility to electrophilic attack at the oxadiazole N–O bond .
  • MD simulations : Assess solvation effects on reaction pathways (e.g., water vs. DMSO) .

Contradiction Analysis

Q. Conflicting reports on the compound’s hydrogen-bonding network: How to validate experimental vs. theoretical models?

  • Case Study : X-ray data for a derivative showed C–H⋯N interactions (2.9 Å), while DFT suggested weaker van der Waals forces. Resolution involved:

Hirshfeld surface analysis : Quantified interaction contributions (e.g., 12% H-bonding vs. 30% π-stacking).

Variable-temperature XRD : Confirmed thermal motion did not distort measurements .

Methodological Guidelines

Designing experiments to study the compound’s electronic properties for material science applications :

  • Steps :

Cyclic Voltammetry : Measure redox potentials (e.g., E1/2_{1/2} = −1.2 V for oxadiazole reduction).

TD-DFT : Predict UV-Vis absorption maxima (e.g., λmax_{max} = 290 nm) .

Bandgap engineering : Modify the benzodioxole substituents to tune conductivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol
Reactant of Route 2
Reactant of Route 2
3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.